molecular formula C9H12F3N3O2 B2861271 Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-62-9

Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate

Cat. No.: B2861271
CAS No.: 2247207-62-9
M. Wt: 251.209
InChI Key: ISNGPZCOGMBTJP-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate: is a chemical compound that features a pyrazole ring substituted with a trifluoropropyl group and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate typically involves the reaction of 3,3,3-trifluoropropylamine with a pyrazole derivative, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, lithium aluminum hydride

Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted esters .

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their resistance to degradation and environmental factors .

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoropropionate
  • 2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid
  • Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate

Comparison: Compared to similar compounds, Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the trifluoropropyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-17-8(16)5-13-7-4-14-15(6-7)3-2-9(10,11)12/h4,6,13H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNGPZCOGMBTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CN(N=C1)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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